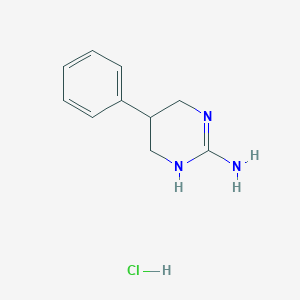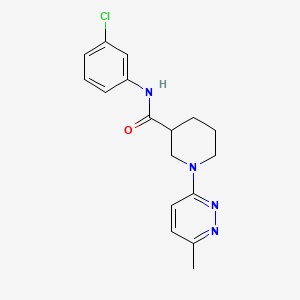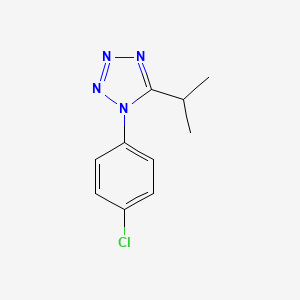
5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride, also known as PHTP hydrochloride, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrahydropyrimidine derivatives and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses. Additionally, 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has been shown to modulate the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical And Physiological Effects
5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has been shown to have antimicrobial activity against various bacterial and fungal strains.
Advantages And Limitations For Lab Experiments
5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has several advantages for lab experiments. It is easy to synthesize using various methods, and it has shown high yields and purity. 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has also shown potential therapeutic applications in scientific research, making it a promising compound for further study. However, there are some limitations to using 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications. Studies should also be conducted to determine its safety and efficacy in humans. Additionally, 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride could be used as a starting point for the development of new drugs with improved properties. Further research could also investigate the use of 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride in combination with other drugs for enhanced therapeutic effects.
Synthesis Methods
5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has been synthesized using various methods, including the Biginelli reaction, one-pot three-component reaction, and multi-component reaction. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst. The one-pot three-component reaction involves the reaction of an aldehyde, an amine, and a β-ketoester in the presence of a catalyst. The multi-component reaction involves the reaction of an aldehyde, an amine, a β-ketoester, and an isocyanide in the presence of a catalyst. These methods have been used to synthesize 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride with high yields and purity.
Scientific Research Applications
5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has shown potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has been shown to have antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H3,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXJBOQUCHHXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN=C(N1)N)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2463840.png)
![3,6-Dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B2463843.png)
![3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B2463849.png)
![N-benzyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2463850.png)
![2-Bromo-[1,3]thiazolo[4,5-b]pyrazine](/img/structure/B2463851.png)

![8-(5-chloro-2-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2463855.png)
![(3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2463856.png)
![N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2463857.png)
